molecular formula C21H18N2O5 B11152821 6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11152821
M. Wt: 378.4 g/mol
InChI Key: XKNUSXPXDSTJSA-UHFFFAOYSA-N
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Description

6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a combination of benzodioxole, pyrazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a suitable diketone.

    Coupling of the benzodioxole and pyrazole units: This step often requires a palladium-catalyzed cross-coupling reaction.

    Formation of the chromenone ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrazole derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes like topoisomerase or kinases, leading to cell cycle arrest and apoptosis. The benzodioxole and pyrazole moieties are crucial for binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C21H18N2O5/c1-10-5-17-20(11(2)6-18(24)28-17)21(25)19(10)14-8-13(22-23-14)12-3-4-15-16(7-12)27-9-26-15/h3-7,13,22,25H,8-9H2,1-2H3

InChI Key

XKNUSXPXDSTJSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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